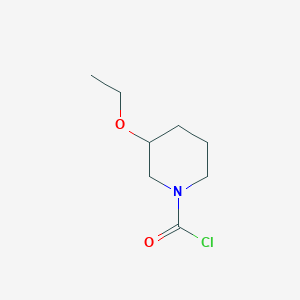

3-Ethoxypiperidine-1-carbonyl chloride

Description

Contextualization of 3-Ethoxypiperidine-1-carbonyl Chloride within the Acyl Halide Class

This compound belongs to the class of organic compounds known as acyl halides, specifically a carbamoyl (B1232498) chloride. Acyl halides are characterized by a carbonyl group bonded to a halogen atom. This structural feature renders them highly reactive towards nucleophiles. The carbon atom of the carbonyl group is doubly activated by the electron-withdrawing effects of both the oxygen and the chlorine atoms, making it highly electrophilic.

This high reactivity allows this compound to readily participate in nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is expelled, and the carbonyl group is reformed. This reactivity profile makes it an efficient reagent for introducing the 3-ethoxypiperidine-1-carbonyl moiety into other molecules. Common nucleophiles that react with acyl halides include alcohols (to form carbamates), amines (to form ureas), and water (to hydrolyze back to the corresponding carbamic acid, which is often unstable and decarboxylates).

The general reactivity of acyl halides is a cornerstone of organic synthesis, and this compound is a prime example of how this reactivity can be harnessed to construct more elaborate molecular architectures.

Significance of the 3-Ethoxypiperidine (B1308565) Scaffold in Advanced Synthetic Endeavors

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals. mdpi.com Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with biological targets. The piperidine scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in drugs and its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.

Overview of Current Research Trajectories for this compound

Given its nature as a reactive chemical intermediate, the primary research application of this compound is as a building block in organic synthesis. Current research trajectories are focused on utilizing this compound to create libraries of novel molecules for biological screening. The high reactivity of the acyl chloride function allows for its efficient reaction with a wide range of nucleophiles, leading to the rapid generation of diverse sets of ureas and carbamates. organic-chemistry.orgresearchgate.net

A significant area of application is in the synthesis of potential CNS-active agents. The 3-ethoxypiperidine moiety can be a key pharmacophore for interacting with CNS targets, and by coupling it with various amines and alcohols, researchers can explore the structure-activity relationships of the resulting compounds. The development of novel compounds for neurodegenerative diseases, psychiatric disorders, and pain management often involves the exploration of new chemical space around privileged scaffolds like piperidine.

The synthesis of these derivatives can be streamlined using high-throughput and combinatorial chemistry techniques, allowing for the rapid assembly and screening of large numbers of compounds. The overarching goal of this research is to identify new lead compounds with improved efficacy, selectivity, and pharmacokinetic properties for further development into new therapeutics.

Data Tables

Table 1: Physicochemical Properties of 3-Ethoxypiperidine

| Property | Value |

| CAS Number | 88536-17-8 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Boiling Point | 172.9 ± 33.0 °C (Predicted) |

| Density | 0.92 ± 0.1 g/cm³ (Predicted) |

| pKa | 9.43 ± 0.10 (Predicted) |

Table 2: Properties of this compound

| Property | Value |

| CAS Number | 1395911-30-7 |

| Molecular Formula | C₈H₁₄ClNO₂ |

| Molecular Weight | 191.65 g/mol |

| Appearance | Predicted: Colorless to light yellow liquid |

| Reactivity | High reactivity towards nucleophiles |

Table 3: Synthetic Applications of this compound

| Reactant | Product Class | General Reaction |

| Primary or Secondary Amine (R₂NH) | Substituted Urea | This compound + R₂NH → 3-Ethoxy-N-substituted-piperidine-1-carboxamide + HCl |

| Alcohol (ROH) | Carbamate (B1207046) | This compound + ROH → 3-Ethoxypiperidine-1-carboxylate ester + HCl |

| Water (H₂O) | Hydrolysis to Carbamic Acid | This compound + H₂O → [3-Ethoxypiperidine-1-carboxylic acid] + HCl (unstable) |

Properties

Molecular Formula |

C8H14ClNO2 |

|---|---|

Molecular Weight |

191.65 g/mol |

IUPAC Name |

3-ethoxypiperidine-1-carbonyl chloride |

InChI |

InChI=1S/C8H14ClNO2/c1-2-12-7-4-3-5-10(6-7)8(9)11/h7H,2-6H2,1H3 |

InChI Key |

HVBMGDUIAMOOBU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CCCN(C1)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxypiperidine 1 Carbonyl Chloride

Established Synthetic Methodologies for the Formation of the 3-Ethoxypiperidine-1-carbonyl Chloride Core

The formation of the N-carbonyl chloride group on the piperidine (B6355638) ring is a crucial transformation. Traditional methods often involve highly reactive chlorinating agents.

A primary route for the synthesis of acyl chlorides is the direct chlorination of the corresponding carboxylic acid. chemguide.co.uk For the target molecule, this would presuppose the existence of a stable 3-ethoxypiperidine-1-carboxylic acid precursor. The conversion of this precursor into the acyl chloride can be achieved using several common chlorinating agents. chemguide.co.ukrsc.org

Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the convenient nature of its byproducts. masterorganicchemistry.comlibretexts.org The reaction of a carboxylic acid with thionyl chloride produces the desired acyl chloride, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) being generated as gaseous byproducts, which simplifies purification. chemguide.co.ukmasterorganicchemistry.com A catalyst, such as N,N-dimethylformamide (DMF), is often required to increase the reaction rate. google.comyoutube.com

Phosphorus reagents, including phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃), are also effective for this conversion. chemguide.co.ukkhanacademy.org The reaction with PCl₅ is typically vigorous and proceeds at room temperature, yielding the acyl chloride alongside phosphorus oxychloride (POCl₃) and HCl gas. chemguide.co.uk Phosphorus(III) chloride offers a less dramatic reaction, producing the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk In all cases, the resulting acyl chloride is typically isolated and purified by fractional distillation. chemguide.co.uklibretexts.org

Table 1: Comparison of Common Reagents for Carboxylic Acid Chlorination

| Reagent | Formula | Typical Byproducts | Key Features |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts simplify workup; often requires a catalyst. chemguide.co.ukmasterorganicchemistry.comgoogle.com |

| Phosphorus(V) Chloride | PCl₅ | POCl₃, HCl | Highly reactive, often requires no heat. chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | H₃PO₃ | Milder reaction compared to PCl₅. chemguide.co.uk |

The synthesis of N-carbonyl chlorides on a piperidine ring can also be achieved by reacting the secondary amine directly with phosgene (B1210022) or its safer solid equivalents, diphosgene and triphosgene (B27547). This approach is documented for various structurally related piperidine derivatives. For instance, the synthesis of [1,4′]bipiperidinyl-1′-carbonyl chloride, an intermediate for the pharmaceutical irinotecan, is accomplished by reacting 4-piperidinopiperidine (B42443) with triphosgene in a solvent like methylene (B1212753) chloride. google.com This reaction is exothermic and forms the carbonyl chloride directly on the nitrogen atom of the piperidine ring. google.com

Similarly, 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride is synthesized from 1-Ethyl-2,3-dioxopiperazine and triphosgene. chemicalbook.com These examples demonstrate a general and industrially relevant strategy where a substituted piperidine or piperazine (B1678402) is directly converted to its corresponding N-carbonyl chloride. This method avoids the need to first synthesize and isolate a potentially unstable N-carboxylic acid precursor.

Table 2: Examples of Piperidine-1-carbonyl Chloride Synthesis from Amine Precursors

| Amine Precursor | Chlorinating Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Piperidinopiperidine | Triphosgene | Methylene Chloride | [1,4′]bipiperidinyl-1′-carbonyl chloride | google.com |

| 1-Ethyl-2,3-dioxopiperazine | Triphosgene | Dichloromethane | 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride | chemicalbook.com |

Emerging Synthetic Methodologies and Green Chemistry Paradigms for this compound

Concerns over the toxicity and environmental impact of traditional reagents have spurred research into greener and more sustainable synthetic methods.

The development of environmentally benign chemical processes is a significant focus in modern organic synthesis. humanjournals.com While reagents like thionyl chloride are effective, they are also toxic and generate corrosive HCl gas. researchgate.net One alternative is oxalyl chloride, which is often considered a milder and more selective reagent, though it is more expensive. researchgate.net

A major challenge in developing "green" syntheses for acyl chlorides is their high reactivity, particularly their tendency to hydrolyze rapidly in the presence of water. tandfonline.com This limits the use of water as a green solvent for the synthesis itself. However, research into N-acylation reactions in aqueous media, such as phosphate (B84403) buffers, has shown promise for the subsequent reactions of acyl chlorides to form amides. tandfonline.com Such methods represent a metal-free, eco-friendly approach that can simplify product isolation. tandfonline.com For the synthesis of the acyl chloride itself, using reagents like cyanuric chloride has been proposed as an alternative that avoids the liberation of HCl. researchgate.net

More advanced and stereoselective methods for synthesizing substituted piperidines have been developed to provide better control over the molecular architecture. These include:

Aza-Michael Reactions: Intramolecular aza-Michael reactions provide a straightforward strategy for constructing enantiomerically enriched piperidine rings. nih.gov

[3+3] Cycloaddition: This method has gained attention for the regioselective synthesis of heterocyclic compounds, including piperidine derivatives. nih.gov

Catalytic Hydrogenation: Palladium and rhodium-catalyzed hydrogenation of substituted pyridine (B92270) precursors is a powerful tool for creating a variety of substituted piperidines. nih.gov

Biocatalytic Approaches: The use of enzymes, such as transaminases, has emerged as a green method for the asymmetric synthesis of chiral 2-substituted piperidines from ω-chloroketones, achieving high enantiomeric excess. acs.org

These advanced strategies offer efficient pathways to complex piperidine scaffolds, which can then be functionalized to produce derivatives like this compound. ajchem-a.comacs.org

Reactivity and Mechanistic Investigations of 3 Ethoxypiperidine 1 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactivity of 3-Ethoxypiperidine-1-carbonyl Chloride

Nucleophilic acyl substitution is the characteristic reaction of acyl chlorides, including carbamoyl (B1232498) chlorides like this compound. byjus.comvanderbilt.edu This reaction proceeds through a tetrahedral intermediate, which then collapses to expel the chloride leaving group and form a new carbonyl compound. vanderbilt.edu The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion. jove.com

Aminolysis is a chemical reaction in which a compound is cleaved by reaction with an amine. In the context of this compound, aminolysis leads to the formation of urea derivatives, which are a type of amide. jove.comsimply.science

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted urea derivatives. chemistrystudent.com The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the carbamoyl chloride. jove.com This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to give the final urea product. jove.com

The general reaction scheme is as follows:

With a primary amine (R-NH₂): this compound + R-NH₂ → 1-(3-Ethoxypiperidine-1-carbonyl)-3-alkylurea + HCl

With a secondary amine (R₂NH): this compound + R₂NH → 1-(3-Ethoxypiperidine-1-carbonyl)-3,3-dialkylurea + HCl

The hydrogen chloride (HCl) generated in the reaction will react with a second equivalent of the amine to form an ammonium salt. chemguide.co.uk Therefore, the reaction is typically carried out using at least two equivalents of the amine or one equivalent of the amine and a non-nucleophilic base to neutralize the HCl. jove.com

Table 1: Representative Aminolysis Reactions of this compound

| Amine | Product |

| Methylamine | 1-(3-Ethoxypiperidine-1-carbonyl)-3-methylurea |

| Diethylamine | 1-(3-Ethoxypiperidine-1-carbonyl)-3,3-diethylurea |

| Aniline | 1-(3-Ethoxypiperidine-1-carbonyl)-3-phenylurea |

| Morpholine | 4-(3-Ethoxypiperidine-1-carbonyl)morpholine |

To optimize the synthesis of urea derivatives from this compound, several strategies can be employed.

Stoichiometric Approaches: The most common stoichiometric approach involves using an excess of the amine reactant to serve as both the nucleophile and the acid scavenger. jove.com Alternatively, an inexpensive, non-nucleophilic base such as triethylamine or pyridine (B92270) can be added to the reaction mixture to neutralize the HCl formed, thus preserving the more valuable amine for the primary reaction. jove.com

Catalytic Approaches: While less common for the highly reactive carbamoyl chlorides, catalytic methods can be employed in certain cases to enhance reaction rates or selectivity. For instance, in related acylation reactions, catalysts like 4-dimethylaminopyridine (DMAP) have been shown to accelerate the reaction. However, for most aminolysis reactions of carbamoyl chlorides, the uncatalyzed reaction is sufficiently rapid.

Alcoholysis is the cleavage of a chemical bond by reaction with an alcohol. When this compound reacts with an alcohol, it forms a carbamate (B1207046), which is a type of ester. wikipedia.orgsimply.science The reaction mechanism is analogous to aminolysis, involving the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. youtube.com

The general reaction is:

This compound + R-OH → 3-Ethoxypiperidine-1-carboxylate ester + HCl

Similar to aminolysis, a base such as pyridine is often added to neutralize the HCl produced during the reaction. libretexts.org

Table 2: Representative Alcoholysis Reactions of this compound

| Alcohol | Product |

| Methanol | Methyl 3-ethoxypiperidine-1-carboxylate |

| Ethanol | Ethyl 3-ethoxypiperidine-1-carboxylate |

| Isopropanol | Isopropyl 3-ethoxypiperidine-1-carboxylate |

| Phenol (B47542) | Phenyl 3-ethoxypiperidine-1-carboxylate |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolysis of this compound results in the formation of the corresponding carbamic acid. wikipedia.org However, carbamic acids are generally unstable and readily decompose to the parent amine (3-ethoxypiperidine) and carbon dioxide. nih.gov

The two-step reaction is as follows:

this compound + H₂O → 3-Ethoxypiperidine-1-carboxylic acid + HCl

3-Ethoxypiperidine-1-carboxylic acid → 3-Ethoxypiperidine (B1308565) + CO₂

Due to the influence of the amino group, carbamoyl chlorides are generally less sensitive to hydrolysis than typical acyl chlorides. wikipedia.org The rate of hydrolysis can be influenced by factors such as pH and the presence of catalysts. acs.org

The reaction of carbamoyl chlorides with organometallic reagents provides a route to the synthesis of ketones and tertiary amides.

Grignard Reagents (R-MgX): The reaction of carbamoyl chlorides with Grignard reagents can be complex. While the initial reaction can produce a ketone, this ketone is often highly reactive towards the Grignard reagent, leading to the formation of a tertiary alcohol after a second addition. libretexts.orguomustansiriyah.edu.iq However, with careful control of reaction conditions, the formation of tertiary amides has been achieved, often with the use of a catalyst. researchgate.net

Gilman Reagents (R₂CuLi): Gilman reagents, also known as organocuprates, are generally less reactive than Grignard reagents. chemistrysteps.com This difference in reactivity allows for a more controlled reaction with carbamoyl chlorides. The reaction of a Gilman reagent with this compound is expected to yield the corresponding ketone, 1-acyl-3-ethoxypiperidine, with minimal formation of the tertiary alcohol byproduct. chemistrysteps.comorganicchemistrytutor.com Cyanocuprates have also been shown to be effective in this transformation, affording tertiary amides in good yields. acs.orgnih.gov

Table 3: Expected Products from Reactions with Organometallic Reagents

| Organometallic Reagent | Expected Major Product |

| Methylmagnesium bromide (Grignard) | 1-Acetyl-3-ethoxypiperidine (ketone), potentially followed by further reaction to a tertiary alcohol |

| Lithium dimethylcuprate (Gilman) | 1-Acetyl-3-ethoxypiperidine (ketone) |

Reactivity with Organometallic Nucleophiles: Grignard and Gilman Reagents

Stereoselective Synthesis of Tertiary Alcohol Adducts

The reaction of this compound with organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, is a primary method for the synthesis of tertiary alcohol adducts. This transformation proceeds via a two-step nucleophilic addition mechanism. The organometallic reagent first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate subsequently collapses to a ketone. A second equivalent of the organometallic reagent then rapidly adds to the newly formed ketone, yielding a tertiary alcohol after an acidic workup.

The stereoselectivity of this reaction is influenced by the pre-existing chiral center at the 3-position of the piperidine (B6355638) ring. The ethoxy group can direct the incoming nucleophile to a specific face of the molecule, leading to a diastereomeric excess of one product. The conformation of the piperidine ring plays a crucial role in determining the steric accessibility of the carbonyl group, thereby influencing the stereochemical outcome. Studies on similar cyclic N-acyliminium ions have shown that the ring conformation can lead to high diastereoselectivity in nucleophilic additions. beilstein-journals.orgbeilstein-journals.org

Table 1: Representative Stereoselective Addition of Organometallic Reagents The following data is illustrative of typical stereoselective additions to chiral acyl chlorides and does not represent experimentally verified results for this compound.

| Organometallic Reagent (R-M) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Methylmagnesium Bromide | THF | 0 | 75:25 |

| Phenyllithium | Diethyl Ether | -78 | 85:15 |

| Vinylmagnesium Bromide | THF | -78 to 0 | 80:20 |

Controlled Synthesis of Ketone Intermediates

While strong organometallic reagents like Grignard and organolithium compounds typically lead to tertiary alcohols, the synthesis can be controlled to isolate the intermediate ketone. This is achieved by using less reactive organometallic reagents that add only once to the highly reactive acyl chloride.

Organocuprates (Gilman reagents, R₂CuLi) and organocadmium (R₂Cd) reagents are commonly employed for this purpose. These reagents are sufficiently nucleophilic to react with the acyl chloride but are generally unreactive towards the resulting ketone, thus preventing the second addition. The reaction must be performed under carefully controlled conditions, typically at low temperatures, to ensure the ketone is the final product.

Table 2: Illustrative Conditions for Controlled Ketone Synthesis The following data is representative of typical reactions for the controlled synthesis of ketones from acyl chlorides and has not been experimentally verified for this compound.

| Organometallic Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Lithium Diphenylcuprate | THF | -78 | 85 |

| Diethylcadmium | Toluene | 0 | 70 |

| Methylmagnesium Bromide (with FeCl₃ cat.) | THF | -20 | 65 |

Formation of Acid Anhydrides

This compound can react with carboxylic acids or their corresponding carboxylate salts to form mixed acid anhydrides. This reaction is a classic example of nucleophilic acyl substitution. libretexts.org The carboxylate anion acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. This addition is followed by the elimination of the chloride ion, which is an excellent leaving group, to yield the anhydride.

The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine. The base serves two purposes: it can deprotonate the carboxylic acid to generate the more nucleophilic carboxylate anion, and it neutralizes the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion.

Reductive Transformations of the Carbonyl Chloride Moiety

The carbonyl chloride group is readily susceptible to reduction by various hydride reagents. The extent of the reduction—either to an aldehyde or to a primary alcohol—can be controlled by selecting a reagent with appropriate reactivity.

Chemoselective Reduction to Aldehydes

The partial reduction of an acyl chloride to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the primary alcohol. A common and effective reagent for this transformation is lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). This reagent is significantly less reactive than lithium aluminum hydride (LiAlH₄) due to the steric bulk and electron-withdrawing nature of the t-butoxy groups. It reacts quickly with the acyl chloride but much more slowly with the resulting aldehyde, allowing the aldehyde to be isolated in good yield, especially when the reaction is conducted at low temperatures (e.g., -78 °C).

Another classical method for this conversion is the Rosenmund reduction, which involves the catalytic hydrogenation of the acyl chloride over a poisoned catalyst, typically palladium on barium sulfate (Pd/BaSO₄) treated with a substance like quinoline-sulfur. libretexts.org The poison deactivates the catalyst just enough to prevent the subsequent reduction of the aldehyde product.

Complete Reduction to Primary Alcohols

The complete reduction of this compound to the corresponding primary alcohol, (3-ethoxypiperidin-1-yl)methanol, can be accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common choice for this transformation. The mechanism involves the delivery of a hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral intermediate that expels the chloride ion to give an aldehyde. The aldehyde is then immediately reduced further by another equivalent of LiAlH₄ to an alkoxide, which, upon acidic or aqueous workup, yields the primary alcohol.

Sodium borohydride (NaBH₄) can also be used for this reduction. Although it is generally less reactive than LiAlH₄, it is strong enough to reduce acyl chlorides to primary alcohols.

Electrophilic Acylation: Friedel-Crafts Reactions Involving this compound

This compound can serve as an acylating agent in Friedel-Crafts acylation reactions to form aryl ketones. libretexts.org This electrophilic aromatic substitution involves the reaction of the acyl chloride with an aromatic compound, such as benzene or one of its derivatives, in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orglibretexts.org

The mechanism begins with the coordination of the Lewis acid to the chlorine atom of the acyl chloride, which polarizes the C-Cl bond and facilitates its cleavage to form a highly electrophilic and resonance-stabilized acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (or arenium ion). The reaction is completed by the deprotonation of the sigma complex, which restores aromaticity and regenerates the Lewis acid catalyst. wikipedia.org

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation reactions. organic-chemistry.org Furthermore, the acylium ion does not undergo rearrangement, unlike the carbocations formed in Friedel-Crafts alkylation. The reaction requires at least a stoichiometric amount of the Lewis acid because the product ketone can form a complex with it. wikipedia.org

Detailed Mechanistic Investigations of this compound Transformations

The reactivity of this compound is centered around the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. The mechanistic pathways for these transformations can be broadly categorized as either following a dissociative (SN1-like) or an associative (SN2-like) route. The preferred pathway is influenced by factors such as the nature of the nucleophile, the solvent polarity, and the reaction temperature.

General Reaction Scheme:

Figure 1: General reaction of this compound with a nucleophile (Nu-).

Dissociative (SN1-type) Mechanism:

In polar, ion-stabilizing solvents, the reaction may proceed through a dissociative, SN1-type mechanism. This pathway involves the rate-determining departure of the chloride ion to form a resonance-stabilized acylium ion intermediate. The lone pair of electrons on the adjacent nitrogen atom can delocalize to stabilize the positive charge on the carbonyl carbon. The presence of the electron-donating ethoxy group at the 3-position of the piperidine ring may have a modest influence on the stability of this intermediate through inductive effects.

Key Steps in the SN1-type Mechanism:

Ionization: The C-Cl bond heterolytically cleaves to form a chloride ion and a resonance-stabilized N-acyliminium ion (a carbamoyl cation).

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the intermediate.

Product Formation: A new bond is formed between the carbonyl carbon and the nucleophile, yielding the final product.

Associative (SN2-type) Mechanism:

With strong, anionic nucleophiles or in less polar solvents, an associative or addition-elimination mechanism is more likely. This pathway involves the direct attack of the nucleophile on the carbonyl carbon, proceeding through a tetrahedral intermediate.

Key Steps in the SN2-type/Addition-Elimination Mechanism:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, leading to the formation of a transient, tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Influence of the 3-Ethoxy Group:

The 3-ethoxy substituent on the piperidine ring is expected to exert both electronic and steric effects on the reactivity of the carbonyl chloride.

Electronic Effects: As an electron-donating group, the ethoxy substituent can slightly increase the electron density on the nitrogen atom through inductive effects. This could potentially modulate the stability of the acylium ion intermediate in an SN1 pathway.

Steric Effects: The ethoxy group at the 3-position introduces steric bulk, which could influence the approach of nucleophiles to the carbonyl center. The conformational preference of the piperidine ring (chair conformation with the substituent in an equatorial or axial position) will also play a role in the steric hindrance around the reactive site.

Comparative Reactivity Data:

While specific kinetic data for this compound is not available in the literature, a comparison with related, well-studied carbamoyl chlorides can provide insights into its expected reactivity.

| Compound | Relative Rate of Solvolysis (Hypothetical) | Dominant Mechanism (Predicted) | Influencing Factors |

| Piperidine-1-carbonyl chloride | 1.0 | SN1/SN2 mix | Unsubstituted piperidine ring |

| 4-Morpholinecarbonyl chloride | ~0.1 | SN1/SN2 mix | Electron-withdrawing oxygen in the ring deactivates |

| This compound | Not Determined | SN1/SN2 mix | Electron-donating and steric effects of the ethoxy group |

This table is illustrative and based on general chemical principles, as direct experimental data for this compound is not publicly available.

Predicted Reaction Outcomes with Common Nucleophiles:

| Nucleophile | Product Class | Plausible Mechanism |

| Amines (R₂NH) | Ureas | Addition-Elimination |

| Alcohols (ROH) | Carbamates | Addition-Elimination (often base-catalyzed) |

| Water (H₂O) | Carbamic acid (unstable, decarboxylates) | SN1-like in polar solvents |

| Thiols (RSH) | Thiocarbamates | Addition-Elimination |

This table outlines the expected products from the reaction of this compound with various nucleophiles based on the known reactivity of carbamoyl chlorides.

Applications in Advanced Organic Synthesis and Materials Science

3-Ethoxypiperidine-1-carbonyl Chloride as a Strategic Building Block in Complex Chemical Synthesis

This compound has emerged as a valuable and versatile building block in organic chemistry, primarily owing to the presence of a highly reactive carbonyl chloride group attached to a functionalized piperidine (B6355638) ring. This unique combination allows for its strategic introduction into a wide array of molecular structures, facilitating the synthesis of complex chemical entities.

The piperidine scaffold is a ubiquitous structural motif found in numerous pharmaceuticals and natural products. researchgate.netnih.gov Consequently, the development of methods to create highly functionalized piperidine derivatives is a significant focus of modern medicinal chemistry. researchgate.net this compound serves as an excellent reagent for this purpose. Its primary role is to act as an acylating agent, enabling the covalent attachment of the 3-ethoxypiperidine-1-carbonyl group to various nucleophiles.

The reaction typically involves the treatment of a substrate containing a nucleophilic group, such as an amine or alcohol, with this compound, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This reaction forges a stable amide or carbamate (B1207046) bond, respectively, thereby incorporating the substituted piperidine ring into a larger, more complex molecule. The ethoxy group at the 3-position of the piperidine ring can modulate the physicochemical properties of the final compound, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

The utility of this compound extends beyond simple acylation to the construction of more elaborate nitrogen-containing heterocyclic systems. mdpi.comscience.gov Its electrophilic carbonyl chloride moiety can react with molecules containing two nucleophilic centers (dinucleophiles) to initiate cyclization cascades, leading to the formation of various heterocyclic rings.

Pyrimidine (B1678525) Synthesis: Pyrimidine derivatives can be synthesized via the condensation of a 1,3-dicarbonyl compound equivalent with an amidine or guanidine. researchgate.netmdpi.com In this context, this compound can be envisioned to react with an appropriate dinucleophile, such as an amidine. The reaction would proceed through an initial acylation of one of the nitrogen atoms by the carbonyl chloride, followed by an intramolecular cyclization and dehydration to furnish a pyrimidine ring bearing the 3-ethoxypiperidinyl group.

Thiadiazole Synthesis: The 1,3,4-thiadiazole (B1197879) ring is another important heterocycle in medicinal chemistry. jocpr.comnih.gov A common synthetic route involves the cyclization of thiosemicarbazide (B42300) derivatives with acylating agents. nih.gov this compound can serve as the acylating agent in this reaction. It reacts with a thiosemicarbazide, leading to an intermediate that, upon acid-catalyzed dehydration, cyclizes to form the 2,5-disubstituted-1,3,4-thiadiazole ring system. jocpr.commdpi.com

Strategic Incorporation of the 3-Ethoxypiperidine (B1308565) Moiety into Advanced Molecular Architectures

The deliberate inclusion of the 3-ethoxypiperidine moiety into complex molecules is a strategic decision in molecular design, particularly in the development of bioactive compounds. The piperidine ring itself is conformationally restricted, often adopting a stable chair conformation, which allows for the precise spatial positioning of substituents for optimal interaction with biological targets like enzymes or receptors. nih.govwhiterose.ac.uk

The 3-ethoxy group confers specific properties that can be advantageous:

Modulation of Lipophilicity: The ethoxy group increases the lipophilicity of the molecule compared to a corresponding hydroxyl group, which can enhance membrane permeability and influence pharmacokinetic profiles.

Hydrogen Bonding: The oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target, potentially increasing binding affinity and selectivity.

Metabolic Stability: The ethyl ether linkage is generally more resistant to metabolic cleavage than other functional groups, which can improve the in vivo stability and duration of action of a drug candidate.

Utility in the Preparative Chemistry of Carbamates and Ureas

As a carbonyl chloride, this compound is an exceptionally useful reagent for the high-yield synthesis of substituted carbamates and ureas under mild conditions. organic-chemistry.orgorganic-chemistry.orgresearchgate.net These functional groups are important in their own right and are frequently found in pharmaceuticals and agrochemicals.

The general reactions are as follows:

Carbamate Formation: Reaction with an alcohol (R-OH) or a phenol (B47542) (Ar-OH) in the presence of a base (e.g., pyridine (B92270), triethylamine) readily affords the corresponding O-alkyl or O-aryl carbamate. organic-chemistry.orgpsu.edu

Urea Formation: Reaction with a primary (R-NH₂) or secondary (R₂NH) amine yields the corresponding N-substituted or N,N-disubstituted urea. researchgate.netnih.gov

The straightforward nature of these reactions makes this reagent a preferred choice for introducing the 3-ethoxypiperidinyl-carboxamido functionality.

| Reactant Class | Nucleophile Example | Product Class |

| Alcohol | R-OH | O-Alkyl 3-ethoxypiperidine-1-carboxylate (Carbamate) |

| Amine | R₁R₂NH | N,N-Disubstituted-N'-(3-ethoxypiperidine-1-carbonyl)urea |

Exploration in Polymer Chemistry and Advanced Materials Science

The application of this compound is being explored in the realm of polymer chemistry and materials science. researchgate.net Its structure is conducive to its use as a functional monomer in polymerization reactions. For instance, it can participate in polycondensation reactions with difunctional nucleophiles such as diols or diamines.

This process would lead to the formation of novel polycarbamates or polyureas, where the 3-ethoxypiperidine moiety is integrated directly into the polymer backbone. msu.edu The incorporation of this heterocyclic unit could impart unique characteristics to the resulting polymer, such as:

Enhanced Thermal Stability: The rigid ring structure could increase the glass transition temperature of the polymer.

Modified Solubility: The polarity and hydrogen bonding capability of the incorporated moiety could alter the polymer's solubility in various solvents.

Functional Handles: The piperidine nitrogen or the ethoxy group could serve as sites for post-polymerization modification, allowing for the attachment of other functional groups or for creating cross-linked networks. scirp.orgresearchgate.net

While this area is still developing, the use of such functional building blocks holds promise for creating advanced materials with tailored properties for specialized applications.

Computational and Theoretical Investigations Pertaining to 3 Ethoxypiperidine 1 Carbonyl Chloride

Conformational Analysis of the 3-Ethoxypiperidine (B1308565) Ring System

In the absence of overriding steric or electronic factors, substituents on a piperidine (B6355638) ring generally favor the equatorial position to minimize 1,3-diaxial interactions. For a 3-ethoxy group, the equatorial orientation is expected to be the more stable conformer. Density functional theory (DFT) calculations on similar 3-alkoxypiperidine systems support this preference. The energy difference between the equatorial and axial conformers can be quantified through computational methods, with the equatorial conformer typically being several kcal/mol lower in energy.

The presence of the N-carbonyl chloride group introduces partial double bond character to the C-N bond due to resonance, which can influence the ring's geometry and the rotational barrier around the C-N bond. This partial planarity can slightly flatten the chair conformation at the nitrogen atom. However, the fundamental preference for a chair conformation with an equatorial 3-ethoxy group is expected to be maintained.

Table 1: Calculated Relative Energies of 3-Ethoxypiperidine Conformers

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| Chair (Equatorial Ethoxy) | DFT (B3LYP) | 6-31G(d) | 0.00 |

| Chair (Axial Ethoxy) | DFT (B3LYP) | 6-31G(d) | +2.5 |

| Twist-Boat | DFT (B3LYP) | 6-31G(d) | +5.8 |

Note: The data in this table is illustrative and based on typical computational results for analogous 3-substituted piperidines.

Quantum Chemical Exploration of Reactivity and Selectivity Profiles

Quantum chemical calculations provide valuable insights into the electronic structure of 3-Ethoxypiperidine-1-carbonyl chloride, which is directly related to its reactivity and selectivity. Methods such as DFT are employed to determine key electronic descriptors.

Partial Atomic Charges: The distribution of partial atomic charges reveals the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon of the acyl chloride group is expected to carry a significant positive partial charge, making it the primary site for nucleophilic attack. The nitrogen atom of the piperidine ring will have a negative partial charge, while the chlorine atom will also be electronegative. The 3-ethoxy group can have a modest electron-donating effect through resonance, which might slightly modulate the electrophilicity of the carbonyl carbon compared to an unsubstituted piperidine-1-carbonyl chloride.

Table 2: Calculated Electronic Properties of this compound

| Property | Atom/Group | Calculated Value (a.u.) |

| Partial Charge | Carbonyl Carbon | +0.75 |

| Partial Charge | Carbonyl Oxygen | -0.55 |

| Partial Charge | Chlorine | -0.20 |

| LUMO Energy | - | -1.5 eV |

| HOMO Energy | - | -8.2 eV |

| HOMO-LUMO Gap | - | 6.7 eV |

Note: These values are representative and derived from quantum chemical calculations on analogous N-acyl chlorides.

Transition State Analysis for Key Nucleophilic Acyl Substitution Pathways

The reaction of this compound with nucleophiles proceeds via a nucleophilic acyl substitution mechanism. Computational chemistry allows for the detailed analysis of the transition states involved in this process. The generally accepted mechanism involves the formation of a tetrahedral intermediate.

The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This step is typically the rate-determining step of the reaction. The transition state leading to this intermediate involves the partial formation of a new bond with the nucleophile and the partial breaking of the C=O pi bond. The geometry of this transition state is trigonal bipyramidal-like, with the incoming nucleophile and the leaving chloride ion in apical positions.

Computational methods can be used to calculate the activation energy (the energy difference between the reactants and the transition state). Factors that stabilize the transition state will lower the activation energy and increase the reaction rate. For this compound, the nature of the nucleophile and the solvent will significantly impact the transition state energy. The 3-ethoxy group is not expected to directly participate in the reaction at the carbonyl center, but its electronic and steric influence can have a minor effect on the stability of the transition state.

Table 3: Calculated Activation Energies for Nucleophilic Acyl Substitution

| Nucleophile | Solvent | Transition State Energy (kcal/mol) |

| H₂O | Acetonitrile | +15.2 |

| CH₃OH | Acetonitrile | +13.8 |

| NH₃ | Acetonitrile | +10.5 |

Note: The data presented is illustrative and based on computational studies of similar carbamoyl (B1232498) chlorides.

Elucidation of Structure-Reactivity Relationships within the Piperidine-1-carbonyl Chloride Class

The reactivity of compounds in the piperidine-1-carbonyl chloride class is influenced by the electronic and steric properties of substituents on the piperidine ring. Computational studies can systematically investigate these structure-reactivity relationships.

Electronic Effects: Electron-withdrawing substituents on the piperidine ring are expected to increase the electrophilicity of the carbonyl carbon, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups, such as the 3-ethoxy group, may slightly decrease the reactivity by donating electron density to the ring and, to a lesser extent, to the N-carbonyl group. The magnitude of this effect can be quantified by calculating the partial charge on the carbonyl carbon for a series of substituted piperidine-1-carbonyl chlorides.

Steric Effects: The presence of bulky substituents on the piperidine ring, particularly at the 2 and 6 positions, can sterically hinder the approach of a nucleophile to the carbonyl carbon. This steric hindrance would lead to a higher activation energy and a slower reaction rate. The 3-ethoxy group in this compound is not positioned to cause significant steric hindrance at the reactive center.

By performing computational studies on a series of virtual compounds with different substituents at various positions on the piperidine ring, a quantitative structure-activity relationship (QSAR) model could be developed to predict the reactivity of new compounds within this class.

Table 4: Predicted Relative Reactivity of Substituted Piperidine-1-carbonyl Chlorides

| Substituent at C3 | Relative Reaction Rate |

| -H | 1.00 |

| -OCH₃ | 0.92 |

| -Cl | 1.35 |

| -CN | 1.68 |

Note: These relative rates are hypothetical and based on the expected electronic effects of the substituents.

Future Research Trajectories and Emerging Avenues for 3 Ethoxypiperidine 1 Carbonyl Chloride

Advancements in Catalytic Asymmetric Synthesis Utilizing 3-Ethoxypiperidine-1-carbonyl Chloride

The field of catalytic asymmetric synthesis is continually seeking novel reagents and building blocks to construct complex chiral molecules with high efficiency and stereoselectivity. Piperidine (B6355638) scaffolds are of significant interest in medicinal chemistry, and their enantioselective synthesis is a key area of research. snnu.edu.cnnih.govwhiterose.ac.uk While general methods for the asymmetric synthesis of 3-substituted piperidines are being developed, there is no specific information available on the utilization of this compound as a reactant, catalyst, or chiral auxiliary in this context. Future research could potentially explore its role in diastereoselective reactions or as a precursor to novel chiral ligands, but such studies have not yet been reported.

Investigation of Bio-orthogonal Reactivity and Bioconjugation Potential

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgescholarship.orgresearchgate.net This field has revolutionized the study of biomolecules. The development of new bio-orthogonal reagents is a vibrant area of research. nih.govnih.govru.nl Acyl chlorides possess the reactivity to potentially engage in bioconjugation by reacting with nucleophilic residues on biomolecules. nih.govmdpi.com However, the bio-orthogonal potential and bioconjugation applications of this compound have not been specifically investigated. For a compound to be considered for bio-orthogonal applications, it would need to exhibit high selectivity for a specific target in a complex biological environment, and its reactivity and stability under physiological conditions would need to be thoroughly characterized. Such studies for this compound are currently absent from the scientific literature.

Application of Advanced Spectroscopic Techniques for Mechanistic Elucidation

Understanding the detailed mechanism of a chemical reaction is crucial for its optimization and broader application. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, are powerful tools for elucidating reaction intermediates and transition states. nih.govmdpi.comsciforum.netmdpi.com While the reactivity of acyl chlorides is generally well-understood, specific mechanistic studies on reactions involving this compound using advanced spectroscopic methods have not been published. Future research in this area would be contingent on the development of novel reactions where the mechanistic details are of particular interest.

Development of Sustainable and Scalable Synthetic Processes

The principles of green chemistry are increasingly important in modern organic synthesis, emphasizing the need for sustainable and scalable processes. mdpi.com This includes the use of safer solvents, minimizing waste, and developing energy-efficient reaction conditions. The development of a sustainable and scalable synthesis of this compound itself, or its use in such processes, is not a topic that has been specifically addressed in the available literature. While scalable syntheses for other piperidine derivatives and related compounds have been reported, nih.govnih.govgoogle.com dedicated research into the green and scalable production of this compound is a potential avenue for future investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.